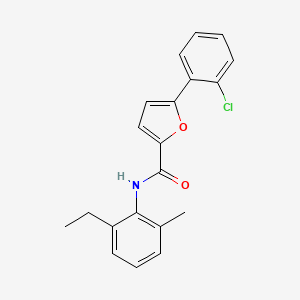
(4-Methoxyphenyl)(triphenylsilyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(triphenylsilyl)methanone is an organic compound that features a methanone group bonded to a 4-methoxyphenyl group and a triphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(triphenylsilyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
4-Methoxybenzoyl chloride+TriphenylsilaneBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)(triphenylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Formation of 4-hydroxyphenyl(triphenylsilyl)methanone.
Reduction: Formation of (4-methoxyphenyl)(triphenylsilyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
(4-Methoxyphenyl)(triphenylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (4-Methoxyphenyl)(triphenylsilyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies have shown that it can affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the triphenylsilyl group.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl ring.
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Contains a pyrrole ring instead of the triphenylsilyl group.
Uniqueness
(4-Methoxyphenyl)(triphenylsilyl)methanone is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C26H22O2Si |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-triphenylsilylmethanone |
InChI |
InChI=1S/C26H22O2Si/c1-28-22-19-17-21(18-20-22)26(27)29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 |
InChI 键 |
HPQVCVUFONQNFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)



![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
